molecular formula C16H22N4O3S B2939255 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034231-46-2

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2939255
CAS No.: 2034231-46-2
M. Wt: 350.44
InChI Key: ZWGBZVNNQJCCKP-UHFFFAOYSA-N
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Description

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetically produced chemical compound intended for research and development purposes in a laboratory setting. Its molecular structure incorporates a piperidine ring, a sulfonyl group, and a pyrazine-carbonitrile moiety, which are functional groups frequently investigated in medicinal chemistry and drug discovery for their potential biological activities . Compounds featuring pyrazine-carbonitrile scaffolds, such as 6-Fluoro-3-hydroxypyrazine-2-carbonitrile, have been studied as key intermediates in the development of antiviral agents . Similarly, piperidine and sulfonamide derivatives are common subjects of research in oncology and other therapeutic areas . The specific mechanism of action, biological activity, and research applications for this compound are not fully characterized and must be determined by the qualified researcher. This product is strictly for research use in laboratory studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c17-11-15-16(19-9-8-18-15)23-13-5-4-10-20(12-13)24(21,22)14-6-2-1-3-7-14/h8-9,13-14H,1-7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGBZVNNQJCCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with significant biological activity, particularly in the context of pharmacological applications. Its unique structure, comprising a piperidine ring and a pyrazine moiety, contributes to its interaction with various biological targets. This article reviews the compound's biological activity, including its pharmacodynamics, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H22N4O3S
  • Molecular Weight : 350.44 g/mol
  • Purity : Typically around 95% .

The compound features a cyclohexylsulfonyl group attached to a piperidine ring, which is further connected to a pyrazine ring through an ether bond. This structural configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to modulate various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

Key Mechanisms Identified:

  • Receptor Modulation : The compound has shown affinity for histamine receptors, which are involved in various physiological processes including immune response and neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmitter breakdown .

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

Biological Activity Effect Observed Reference
Histamine H3 Receptor AntagonismSignificant inhibition of receptor activity
AChE InhibitionIC50 values indicating potent inhibition
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuropharmacology : In a study focusing on the modulation of neurotransmitter systems, this compound demonstrated promising results as a potential treatment for mood disorders by affecting serotonin and dopamine pathways.
  • Antimicrobial Studies : Research has indicated that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents .
  • Toxicology Assessment : Toxicological evaluations have indicated that at therapeutic doses, the compound has a favorable safety profile, although further studies are needed to fully understand its long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the sulfonyl substituent, heterocyclic cores, or side chains (Table 1). Key structural differences include:

  • Sulfonyl Group Modifications : Replacement of the cyclohexylsulfonyl group with ethylsulfonyl () or thiophene-carbonyl () alters lipophilicity and steric bulk.
  • Piperidine/Pyrrolidine Substitutions : Analogs with pyrrolidine rings () or additional carbonyl groups () exhibit distinct conformational flexibility.
  • Pyrazine Core Variations : Substitutions on the pyrazine ring (e.g., methoxy, methylpropyl groups in ) affect electronic properties and binding interactions.
Table 1. Structural and Molecular Comparison of Analogs
Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Source (Evidence ID)
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₆H₂₁N₅O₃S 363.44* Cyclohexylsulfonyl-piperidine N/A (Target)
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₂H₁₆N₄O₃S 296.35 Ethylsulfonyl-piperidine
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₉H₁₆N₆O₂ 360.40 Quinoxaline-carbonyl-piperidine
3-((1-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₈H₂₂N₆O₂ 354.41 Pyrazolyl-propanoyl-piperidine
3-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₇H₁₇N₅O₃ 339.35 Methyl-oxopyridine-carbonyl-piperidine

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Analogs with bulky substituents (e.g., cyclohexylsulfonyl) may enhance metabolic stability compared to smaller groups like ethylsulfonyl. highlights that lipophilic substituents on the pyrazine core improve resistance to hepatic metabolism in CHK1 inhibitors .

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